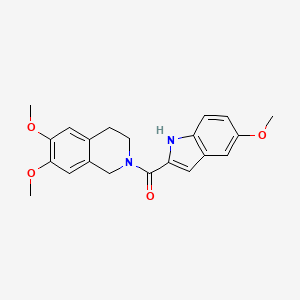![molecular formula C18H20N6O3 B14935607 N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14935607.png)
N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholinoethoxy group attached to a phenyl ring, which is further connected to a tetraazolo-pyridine core. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholinoethoxy Intermediate: The initial step involves the reaction of 2-chloroethanol with morpholine to form 2-(2-morpholinoethoxy)ethanol.
Attachment to Phenyl Ring: The morpholinoethoxy group is then attached to a phenyl ring through a nucleophilic substitution reaction, yielding 2-(2-morpholinoethoxy)phenol.
Cyclization to Tetraazolo-Pyridine: The phenol derivative undergoes cyclization with appropriate reagents to form the tetraazolo-pyridine core.
Formation of Carboxamide: Finally, the carboxamide group is introduced through an amidation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
相似化合物的比较
Similar Compounds
N-[2-(2-MORPHOLINOETHOXY)PHENYL]PYRIDINE-6-CARBOXAMIDE: Lacks the tetraazolo group, resulting in different chemical and biological properties.
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TRIAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: Similar structure but with a triazolo ring instead of a tetraazolo ring.
Uniqueness
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE is unique due to the presence of the tetraazolo-pyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H20N6O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-[2-(2-morpholin-4-ylethoxy)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H20N6O3/c25-18(14-5-6-17-20-21-22-24(17)13-14)19-15-3-1-2-4-16(15)27-12-9-23-7-10-26-11-8-23/h1-6,13H,7-12H2,(H,19,25) |
InChI 键 |
UBEMYDATXVAJSC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=CC=CC=C2NC(=O)C3=CN4C(=NN=N4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)

![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14935548.png)

![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)
![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14935598.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B14935613.png)
![N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935616.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14935624.png)
